molecular formula C11H12Cl2 B12666063 (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene CAS No. 67903-43-9

(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene

Cat. No.: B12666063
CAS No.: 67903-43-9
M. Wt: 215.12 g/mol
InChI Key: VMURKBLKZQMOFG-YCRREMRBSA-N
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Description

(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene is an organic compound with the molecular formula C11H12Cl2. It is characterized by the presence of a benzene ring substituted with a chloro group and a 4-chloro-1-methyl-1-butenyl group. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 4-chloro-1-methyl-1-butenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene involves its interaction with specific molecular targets. The chloro groups and the butenyl chain play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Chloro-4-(4-chloro-1-butenyl)benzene: Lacks the methyl group on the butenyl chain.

    1-Chloro-4-(4-chloro-1-methyl-1-pentenyl)benzene: Has an extended carbon chain.

    1-Chloro-4-(4-chloro-1-methyl-1-propenyl)benzene: Has a shorter carbon chain.

Uniqueness: (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene is unique due to its specific substitution pattern and the presence of both chloro and butenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

67903-43-9

Molecular Formula

C11H12Cl2

Molecular Weight

215.12 g/mol

IUPAC Name

1-chloro-4-[(E)-5-chloropent-2-en-2-yl]benzene

InChI

InChI=1S/C11H12Cl2/c1-9(3-2-8-12)10-4-6-11(13)7-5-10/h3-7H,2,8H2,1H3/b9-3+

InChI Key

VMURKBLKZQMOFG-YCRREMRBSA-N

Isomeric SMILES

C/C(=C\CCCl)/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=CCCCl)C1=CC=C(C=C1)Cl

Origin of Product

United States

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